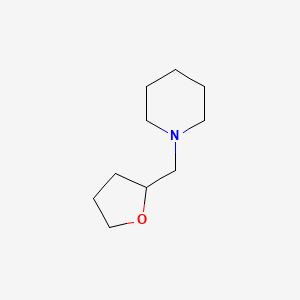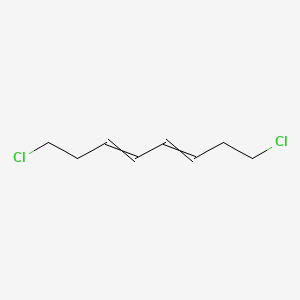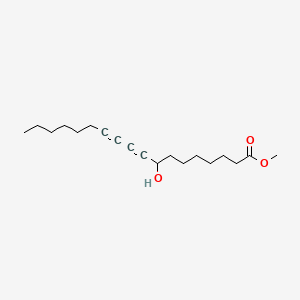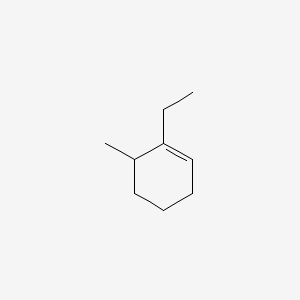
1-Ethyl-6-methylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-methylcyclohexene is an organic compound with the molecular formula C9H16. It is a derivative of cyclohexene, where an ethyl group and a methyl group are attached to the cyclohexene ring. This compound is part of the larger family of cycloalkenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-6-methylcyclohexene can be achieved through several methods. One common approach involves the alkylation of cyclohexene. This process typically includes the following steps:
Alkylation Reaction: Cyclohexene is reacted with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the ethyl and methyl groups.
Dehydration: The intermediate alcohols formed during the alkylation are then dehydrated using an acid catalyst, such as sulfuric acid or phosphoric acid, to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethyl-6-methylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of 1-Ethyl-6-methylcyclohexane.
Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the double bond, producing halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Halogenating agents: Bromine, chlorine.
Applications De Recherche Scientifique
1-Ethyl-6-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: While not a drug itself, derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Ethyl-6-methylcyclohexene exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The double bond in the cyclohexene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final oxidized product.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of a saturated cyclohexane ring.
Substitution: Halogenation involves the addition of halogen atoms across the double bond, forming halogenated cyclohexene derivatives.
Comparaison Avec Des Composés Similaires
1-Ethyl-6-methylcyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
3-Methylcyclohexene: The position of the methyl group differs, affecting its chemical properties and reactions.
4-Methylcyclohexene: Another isomer with the methyl group in a different position, resulting in unique chemical behavior.
Propriétés
Numéro CAS |
72018-30-5 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
1-ethyl-6-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
SZQINPXTYBNYCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)

![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
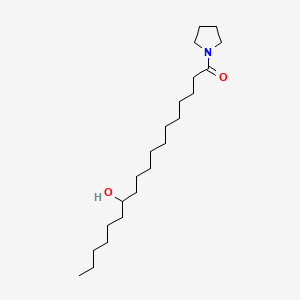
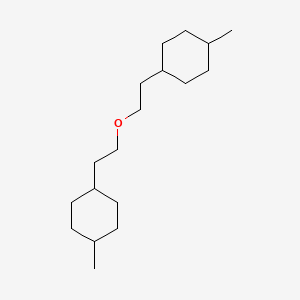
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
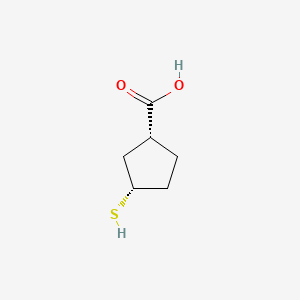
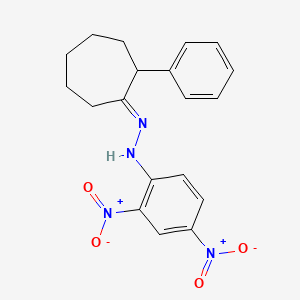
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
